molecular formula C15H34Si B14429530 Triethyl(nonyl)silane CAS No. 79643-95-1

Triethyl(nonyl)silane

Cat. No.: B14429530
CAS No.: 79643-95-1
M. Wt: 242.52 g/mol
InChI Key: XDECDCYMNDCHMV-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, are fundamental pillars in modern chemical research and industry. nist.govgoogle.com Since the pioneering work of Frederic S. Kipping in the early 20th century, the field of organosilicon chemistry has expanded dramatically. nist.gov These compounds exhibit a unique combination of properties derived from their hybrid organic-inorganic nature, such as high thermal stability, chemical inertness, and hydrophobicity. nist.govvulcanchem.com The silicon atom in most organosilicon compounds is tetravalent with a tetrahedral geometry, similar to carbon. nist.gov However, the C-Si bond is longer, weaker, and more polarized than a C-C bond, making the silicon atom susceptible to nucleophilic attack, a feature that underpins much of their synthetic utility. nist.gov

The applications for organosilicon compounds are vast and varied. They are integral to materials science as components of silicones (polysiloxanes), resins, adhesives, and coatings. google.com In pharmaceuticals and medicine, their biocompatibility and tunable characteristics allow them to function as drug carriers and imaging enhancers. vulcanchem.com Furthermore, they serve as crucial synthetic intermediates and building blocks in organic chemistry, enabling complex molecular constructions. chemsrc.comepa.gov The continuous development of new synthetic methods, such as catalytic hydrosilylation, provides access to a vast array of structurally diverse organosilanes, fueling further research and application. google.comchemicalbook.com

Significance of Alkylsilanes in Synthetic and Materials Science

Within the broad class of organosilicon compounds, alkylsilanes—which feature one or more alkyl groups bonded to a silicon atom—are of particular importance. Trialkylsilanes, such as the subject of this article, are noted for their utility as reducing agents in organic synthesis. chemicalbook.comwikipedia.org The reactivity of the silicon-hydride (Si-H) bond allows for the selective reduction of various functional groups under mild conditions. justia.com

The primary method for synthesizing saturated alkylsilanes is the hydrosilylation of alkenes. google.com This reaction involves the addition of a Si-H bond across the double bond of an alkene, typically catalyzed by transition metal complexes, with platinum-based catalysts being historically significant. google.commdpi.com This process is highly efficient and atom-economical for creating C-Si bonds, allowing for the synthesis of a wide range of alkylsilanes with tailored chain lengths and properties. google.com

In materials science, alkylsilanes are extensively used for surface modification. They can be grafted onto the surfaces of inorganic materials like silica (B1680970) and metal oxides to impart hydrophobicity, improve adhesion between organic polymers and inorganic fillers in composites, and create protective coatings. mdpi.com The long alkyl chains of compounds like triethyl(nonyl)silane contribute to the formation of non-polar, water-repellent surfaces.

Rationale for Comprehensive Investigation of Specific Trialkylsilane Systems: this compound

While the chemistry of organosilanes is well-established, the detailed characterization of every specific analogue is not always present in accessible literature. This compound (CAS No. 79643-95-1) serves as a pertinent case study. It is a simple trialkylsilane, readily synthesized via the anti-Markovnikov hydrosilylation of 1-nonene (B85954) with triethylsilane. nist.govgoogle.com Despite its straightforward synthesis and expected utility in applications common to long-chain alkylsilanes (e.g., as a hydrophobic surface modifier or a standard for chromatographic analysis), a comprehensive public repository of its specific physicochemical and spectroscopic data is notably scarce.

This data gap presents a clear rationale for a focused investigation. A thorough characterization of this compound would contribute valuable data points to the homologous series of triethyl(n-alkyl)silanes. Such foundational data is critical for developing accurate predictive models for properties like boiling point, viscosity, and refractive index, which are essential for engineering and industrial applications. acs.orgiieta.org Furthermore, detailed spectroscopic analysis would provide a benchmark reference for researchers synthesizing or identifying this compound. Therefore, a comprehensive study is warranted to formally document its properties and solidify its place within the broader landscape of well-characterized organosilicon compounds.

Physicochemical and Spectroscopic Data

Due to a lack of experimentally determined data in public-domain literature, the following tables present predicted values for the key physicochemical properties of this compound. Spectroscopic data is described based on expected patterns for its functional groups.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Unit
Molecular Formula C₁₅H₃₄Si
Molecular Weight 242.52 g/mol
Boiling Point 285.8 ± 9.0 °C at 760 mmHg
Density 0.794 ± 0.06 g/cm³
Refractive Index 1.442
Flash Point 118.4 ± 12.5 °C

Table 2: Expected Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR - Triethylsilyl group: A quartet corresponding to the -Si-CH₂ - protons and a triplet for the -CH₂-CH₃ protons. These signals are expected in the upfield region (approx. 0.5-1.0 ppm). - Nonyl chain: A triplet for the terminal methyl group (-CH₂-CH₃ ) around 0.8-0.9 ppm, a complex multiplet for the internal methylene (B1212753) (-CH₂ -) groups, and a triplet for the methylene group attached to silicon (-Si-CH₂ -).
¹³C NMR - Triethylsilyl group: Two distinct signals in the upfield region for the two different carbon atoms of the ethyl groups. - Nonyl chain: A series of signals corresponding to the nine distinct carbon environments of the nonyl chain, with the terminal methyl carbon being the most upfield.
IR Spectroscopy - Strong C-H stretching vibrations just below 3000 cm⁻¹. - Characteristic Si-C stretching and deformation bands. For example, a strong band around 840 cm⁻¹ and another near 750 cm⁻¹ are typical for the trimethylsilyl (B98337) group and similar patterns are expected for triethylsilyl moieties. - Absence of a Si-H stretching band (typically around 2100-2200 cm⁻¹), confirming the completion of the hydrosilylation reaction. - Absence of C=C stretching band (around 1640 cm⁻¹), indicating consumption of the 1-nonene reactant.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 242.52. - Characteristic fragmentation patterns for alkylsilanes, including cleavage of ethyl and nonyl groups from the silicon atom, and rearrangement fragments.

Note: The descriptions above are based on general principles of spectroscopy and data from analogous compounds. vulcanchem.comchemsrc.comgoogleapis.com Specific chemical shifts and peak intensities would require experimental determination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79643-95-1

Molecular Formula

C15H34Si

Molecular Weight

242.52 g/mol

IUPAC Name

triethyl(nonyl)silane

InChI

InChI=1S/C15H34Si/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-15H2,1-4H3

InChI Key

XDECDCYMNDCHMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[Si](CC)(CC)CC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Triethyl Nonyl Silane Systems

Reactions Involving Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond is a defining feature of organosilanes, possessing significant thermal stability and relative inertness compared to other organometallic bonds. However, under specific chemical conditions, these bonds in molecules such as triethyl(nonyl)silane can be selectively cleaved and functionalized. Mechanistic studies have focused on activating this bond to enable novel transformations.

The Si-C bonds in this compound, while robust, are susceptible to cleavage, particularly through electrophilic attack. The reactivity of this "non-activated" alkyl-silicon bond can be significantly enhanced by increasing the coordination number of the silicon atom. nih.gov The formation of hyper-coordinate intermediates, such as penta-coordinate or hexa-coordinate silicon complexes, increases the electron density on the carbon atom of the Si-C bond, rendering it more vulnerable to cleavage by electrophiles. nih.gov

One well-established method for the cleavage of Si-C bonds is the Fleming-Tamao oxidation. nih.gov This reaction allows for the transformation of an organosilane into an alcohol. The mechanism proceeds in two main steps:

Fluoride-induced Activation: A fluoride (B91410) source, such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), attacks the Lewis acidic silicon center. This forms a more reactive pentacoordinate intermediate. nih.gov

Oxidative Cleavage: An oxidizing agent, typically hydrogen peroxide (H₂O₂), attacks the hyper-coordinate silicon species to form a hexacoordinate structure. This intermediate then undergoes rearrangement to yield a silanol (B1196071) and the corresponding alcohol, effectively replacing the carbon-silicon bond with a carbon-oxygen bond. nih.gov

Research into optimizing this cleavage reaction at a solid-liquid interface has shown that solvent choice and the nature of the fluoride source are critical. Due to its higher solubility in organic solvents, TBAF is often more effective than KF. nih.gov Protic solvents can stabilize the fluoride ion through hydrogen bonding, reducing its nucleophilicity and hindering the dissociation process. nih.gov

Interactive Table 1: Optimization of Conditions for Si-C Bond Cleavage This table illustrates typical parameters investigated during the optimization of Si-C bond cleavage reactions, based on findings from oxidative dissociation studies of organosilane monolayers. nih.gov

EntryFluoride SourceOxidant (H₂O₂)SolventTemperature (°C)Yield (%)
1KF30 equiv.MeOH/THF256
2TBAF30 equiv.MeOH/THF2545
3TBAF30 equiv.THF2571
4TBAF30 equiv.THF5073
5TBAF10 equiv.THF2555

Intramolecular rearrangements and cyclization reactions are documented pathways for certain classes of organosilanes, often requiring specific functional groups or unsaturated moieties within the molecule to facilitate ring closure. researchgate.net For a saturated alkylsilane like this compound, which lacks such functional handles, these rearrangement and cyclization pathways are not typical under standard conditions. Such transformations generally necessitate high-energy inputs, such as thermal or photochemical activation, to proceed.

Surface Interactions and Interfacial Reaction Mechanisms

The interaction of organosilanes with inorganic surfaces is fundamental to their application as coupling agents, adhesion promoters, and surface modifiers. These processes involve the formation of durable covalent bonds between the silane (B1218182) and the substrate.

This compound, possessing only Si-C and Si-H bonds, is not a direct precursor for conventional silanization of hydroxylated inorganic substrates like silica (B1680970) (SiO₂). This is because it lacks hydrolyzable groups (e.g., alkoxy, chloro, or acyloxy groups) necessary for the reaction. The standard silanization mechanism proceeds via hydrolysis and condensation.

For a structurally related and functional analogue, such as nonyltriethoxysilane, the process is well-understood:

Hydrolysis: The ethoxy groups (-OEt) attached to the silicon atom react with water (often atmospheric moisture or water adsorbed on the substrate surface) to form silanol intermediates (-Si-OH) and ethanol (B145695) as a byproduct. researchgate.net This step can be catalyzed by acids or bases.

Condensation: The newly formed silanol groups can then react in two ways: they can condense with other silanols to form oligomeric siloxane structures (-Si-O-Si-), or they can react with hydroxyl groups (-OH) on the surface of an inorganic substrate to form stable, covalent siloxane bonds (-Si-O-Substrate). researchgate.net

This process grafts the nonyl group onto the substrate, modifying its surface properties, for example, by imparting hydrophobicity. The efficiency of the silanization can be enhanced by additives; for instance, stearic acid can promote the condensation between ethoxy groups and silanols, while bases like diphenyl guanidine (B92328) can promote both hydrolysis and condensation reactions. researchgate.net

The kinetics of silanization at an interface are complex and can be described as a multi-step process. Kinetic studies distinguish between a fast primary reaction, which is the initial binding of silane molecules to the substrate surface, and a slower secondary reaction involving the condensation between silane molecules that are already bound to the surface. researchgate.net

Reaction Kinetics and Rate Laws for Organosilane Transformations

The polymerization of functional organosilanes is a complex reaction that depends significantly on the kinetics of the hydrolysis of the first leaving group. researchgate.net The rate of reaction is influenced by primary factors including the catalyst, pH, and water-to-silane ratio, as well as secondary factors such as temperature, solvent, and the chemical nature of the organic functional group. nih.gov

The rate constant (k) is related to temperature and the activation energy (Ea) by the Arrhenius equation. Kinetic studies have determined these parameters for various organosilane systems. For example, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) has been measured to be 20 kJ/mol in alkaline media and 58 kJ/mol in acidic media. researchgate.net The activation energy for the subsequent ethanol production during condensation ranges from 22 to 55 kJ/mol, depending on the catalyst used. researchgate.net

Interactive Table 2: Representative Kinetic Data for Organosilane Reactions This table presents a compilation of kinetic parameters from various studies on organosilane hydrolysis and condensation, illustrating the range of observed values. researchgate.netresearchgate.netnih.gov

Organosilane SystemReactionCatalyst/MediumActivation Energy (Ea, kJ/mol)Rate Constant (k)
3-Cyanopropyl triethoxysilaneHydrolysisAlkaline20Varies with concentration
3-Cyanopropyl triethoxysilaneHydrolysisAcidic58Varies with concentration
Methyltriethoxysilane (MTES)HydrolysisAcidic-0 - 0.6 M⁻¹ min⁻¹ (pH 2-5)
Phenyltrimethoxysilane (PTMS)HydrolysisK₂CO₃ / THF-2.87 x 10⁻⁸ M⁻²·³ s⁻¹
TESPT on SilicaCondensationStearic Acid69.5-
TESPT on SilicaHydrolysis/CondensationDiphenyl Guanidine59.5 / 70.8-

The Role of this compound in Complex Syntheses Remains Largely Unexplored

Initial investigations into the chemical literature reveal a significant gap in the documented use of this compound as a molecular building block in complex organic syntheses. While the broader class of silanes, particularly triethylsilane, has been extensively studied and utilized in a variety of chemical transformations, specific research detailing the incorporation of the this compound moiety into larger, more complex molecular architectures is notably absent.

The current body of scientific knowledge extensively covers the application of triethylsilane as a reducing agent, a protecting group, and a precursor in hydrosilylation reactions. Mechanistic studies have thoroughly elucidated the reactivity of the silicon-hydride bond in triethylsilane and other short-chain alkylsilanes. However, a direct translation of this understanding to this compound in the context of its use as a foundational synthetic unit is not supported by available data.

The lengthy nonyl group in this compound introduces significant steric bulk and lipophilicity compared to its more common counterpart, triethylsilane. These properties would undoubtedly influence its reactivity and potential applications as a building block. However, without dedicated studies, any discussion of its specific role in complex syntheses would be purely speculative.

A comprehensive search of chemical databases and scholarly articles did not yield specific examples or detailed mechanistic investigations of this compound participating in reactions where it serves as a core structural component for the elaboration of more complex molecules. Consequently, the creation of data tables detailing research findings on this specific topic is not feasible at this time.

Further research is required to explore the potential of this compound as a unique molecular building block. Such studies would need to investigate how the interplay of the triethylsilyl group and the long nonyl chain affects its reactivity in coupling reactions, functional group transformations, and polymerization processes. Until such research is conducted and published, the role of this compound in complex syntheses remains an open area for scientific inquiry.

Advanced Characterization Techniques for Organosilane Structures and Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For organosilanes like triethyl(nonyl)silane, both solid-state and solution-state NMR are invaluable tools.

Solid-state NMR (SS-NMR) is particularly suited for the characterization of insoluble or aggregated organosilane materials, such as self-assembled monolayers or bulk polymers. nih.govresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like 29Si and to average out anisotropic interactions that broaden the spectral lines in solid samples. nih.govuni-muenchen.de

1H and 13C SS-NMR are also employed to probe the structure and dynamics of the organic moieties. nih.gov For an assembly of this compound, these techniques could provide information on the packing and mobility of the ethyl and nonyl chains.

Table 1: Representative 29Si SS-NMR Chemical Shift Ranges for Organosilane Species on a Silica (B1680970) Surface

Species Description Typical Chemical Shift (ppm)
RSi(OH)₂(OSi) -45 to -55
RSi(OH)(OSi)₂ -55 to -65
RSi(OSi)₃ -65 to -75
Si(OH)(OSi)₃ -90 to -100
Q⁴ Si(OSi)₄ -100 to -110

Note: R represents an organic substituent (e.g., nonyl group). Data are generalized from studies on various organosilanes.

Solution-state NMR is the primary method for determining the precise molecular structure of soluble organosilanes like this compound. researchgate.net

1H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the protons on the ethyl groups (triplet and quartet) and the nonyl chain (multiple overlapping signals). The integration of these signals would confirm the ratio of protons in the different alkyl groups. For a similar compound, triethyl(phenyl)silane (B14091822), the ethyl protons appear at approximately 0.96 ppm (triplet) and the methylene (B1212753) protons are also in the aliphatic region. rsc.org

13C NMR: Carbon-13 NMR reveals the different carbon environments. Each carbon atom in the ethyl and nonyl groups of this compound would give a distinct signal, allowing for complete assignment of the carbon skeleton. In related triethyl(alkyl)silanes, the ethyl carbons typically appear at low ppm values (e.g., ~3.66 and 7.52 ppm for (E)-triethyl(styryl)silane). rsc.org

29Si NMR: Silicon-29 NMR is particularly diagnostic for organosilanes, with a wide chemical shift range that is highly sensitive to the substituents on the silicon atom. researchgate.netrsc.org The 29Si chemical shift for this compound is expected to be in the typical range for tetraalkylsilanes. While a specific value for this compound is not available, the chemical shift for the related triethyl(phenyl)silane is reported to be in the range of -7 to -8 ppm. rsc.org The substitution of an alkyl group for a phenyl group would likely shift this value slightly upfield.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
-Si-CH₂ -CH₃ ¹H ~0.5 - 1.0 Quartet
-Si-CH₂-CH₃ ¹H ~0.9 - 1.2 Triplet
-Si-CH₂ -(CH₂)₇-CH₃ ¹H ~0.5 - 0.8 Triplet
-Si-CH₂-CH₂ -(CH₂)₆-CH₃ ¹H ~1.2 - 1.5 Multiplet
-(CH₂)₆-CH₂ -CH₃ ¹H ~1.2 - 1.5 Multiplet
-(CH₂)₇-CH₃ ¹H ~0.8 - 1.0 Triplet
-Si-CH₂ -CH₃ ¹³C ~3 - 8
-Si-CH₂-CH₃ ¹³C ~7 - 12
-Si-CH₂ -(CH₂)₇-CH₃ ¹³C ~10 - 15
-Si-(CH₂ )₈-CH₃ ¹³C ~22 - 35 (multiple signals)
-Si-(CH₂)₈-CH₃ ¹³C ~14

Note: These are estimated values based on data from similar alkylsilanes and general NMR principles. Actual values may vary.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Surface-Enhanced Infrared Absorbance (SEIRA) spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and are widely used to characterize organosilane films and interfaces.

FTIR spectroscopy is a rapid and versatile technique for identifying functional groups in a molecule. researchgate.netresearchgate.net When this compound is deposited as a film or at an interface, FTIR can confirm its presence and provide information about its orientation and interactions with the substrate.

Key vibrational modes for this compound would include:

C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region, characteristic of the ethyl and nonyl alkyl chains.

CH₂ and CH₃ bending: Bands in the 1375-1465 cm⁻¹ region.

Si-C stretching and rocking: Vibrations associated with the silicon-carbon bonds, typically found in the 600-800 cm⁻¹ and 1200-1250 cm⁻¹ regions.

Si-H stretching (if present as an impurity or precursor): A sharp band around 2100-2200 cm⁻¹.

The NIST Chemistry WebBook provides a reference IR spectrum for the closely related triethylsilane, showing characteristic peaks for C-H and Si-H vibrations. nist.gov For this compound, the spectrum would be dominated by the alkyl C-H stretches.

Table 3: Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (asymmetric, CH₃) ~2955 Strong
C-H stretch (asymmetric, CH₂) ~2925 Strong
C-H stretch (symmetric, CH₃) ~2870 Medium
C-H stretch (symmetric, CH₂) ~2855 Medium
CH₂ scissors ~1465 Medium
CH₃ umbrella deformation ~1378 Medium
Si-CH₂ rock ~750 - 800 Medium-Strong

Note: These are generalized values for alkylsilanes.

SEIRA is a highly sensitive technique that enhances the infrared absorption of molecules adsorbed on nanostructured metal surfaces, typically gold or silver. sjsu.eduspectroscopyeurope.commdpi.commdpi.com This enhancement allows for the detection of monolayer or even sub-monolayer quantities of organosilanes. spectroscopyonline.com

For a film of this compound on a SEIRA-active substrate, the enhancement effect would make it possible to study the orientation of the molecules. According to the surface selection rules in SEIRA, vibrational modes with a dipole moment component perpendicular to the metal surface are enhanced the most. spectroscopyeurope.com This can provide information on whether the alkyl chains are ordered and their average tilt angle with respect to the surface. While no specific SEIRA studies on this compound have been reported, the technique has been successfully applied to other organosilanes to characterize ultrathin films. sjsu.edu

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. nih.govnih.gov

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), although it may be of low abundance. The fragmentation pattern would be characteristic of alkylsilanes. Common fragmentation pathways include:

Loss of an ethyl radical: This would result in a prominent peak at [M-29]⁺, corresponding to the [Si(C₂H₅)₂(C₉H₁₉)]⁺ ion. This is often the base peak in the mass spectra of trialkylsilanes.

Loss of a nonyl radical: A peak at [M-127]⁺ corresponding to the [Si(C₂H₅)₃]⁺ ion (m/z 115).

Cleavage of the nonyl chain: A series of peaks corresponding to the loss of smaller alkyl fragments from the nonyl group.

Rearrangement reactions: Silicon-containing fragments can undergo rearrangements, leading to characteristic ions.

Table 4: Predicted Key Mass Spectral Fragments for this compound (under EI)

m/z Proposed Fragment Ion Description
228 [C₁₅H₃₄Si]⁺ Molecular Ion (M⁺)
199 [M - C₂H₅]⁺ Loss of an ethyl radical
115 [Si(C₂H₅)₃]⁺ Loss of the nonyl radical
87 [Si(C₂H₅)₂H]⁺ Rearrangement and loss of C₉H₁₈
59 [Si(C₂H₅)H₂]⁺ Rearrangement and further fragmentation

Note: The relative intensities of these fragments would be dependent on the ionization conditions.

X-ray Based Characterization Methods

X-ray techniques are fundamental in analyzing organosilane layers, providing information from elemental composition at the surface to the arrangement of molecules in larger assemblies.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within an organosilane layer. nih.gov When analyzing alkylsilane monolayers, XPS spectra typically reveal the presence of silicon, carbon, and oxygen.

High-resolution scans of specific elemental regions provide detailed chemical bonding information. The Si 2p core-level spectrum for chemisorbed alkylsilanes on a gold surface shows a spin-orbit doublet (2p3/2 and 2p1/2) with binding energies around -99.8 eV and -100.4 eV, respectively. bilkent.edu.tr The presence of a single C 1s peak at approximately -285 eV is characteristic of the carbon atoms in the alkyl chain. bilkent.edu.tr Exposure of the silane (B1218182) layer to ambient conditions can lead to oxidation, which is detectable by a shift in the Si 2p core-level binding energy of about 2.3 eV to a higher value. bilkent.edu.tr

Quantitative analysis of XPS data allows for the determination of atomic ratios, which can confirm the stoichiometry of the deposited layer and provide insights into molecular arrangement and reaction mechanisms. For instance, in studies of mixed silane layers, the ratio of signals like Si 2p to S 2p can indicate the reaction stoichiometry between different silane molecules. mdpi.com

Table 1: Representative XPS Binding Energies for Alkylsilane Monolayers

Core Level Binding Energy (eV) Assignment Source
Si 2p3/2 ~99.8 Chemisorbed Si on Au bilkent.edu.tr
Si 2p1/2 ~100.4 Chemisorbed Si on Au bilkent.edu.tr
C 1s ~285.0 C-C/C-H in alkyl chain bilkent.edu.trchemrxiv.org
Si 2p Shift of +2.3 eV Oxidized Si bilkent.edu.tr

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the nanoscale structure of materials, including the size, shape, and arrangement of particles in partially ordered systems. wikipedia.orgsc.edu For organosilanes, SAXS is particularly valuable for characterizing their self-assembly into supramolecular structures like micelles or aggregates in solution, or for analyzing the nanoscale organization of polymer networks modified by organosilanes. researchgate.netresearchgate.net

The technique measures the elastic scattering of X-rays as they pass through a sample, with the scattering pattern at very small angles providing information on structures ranging from 1 to 100 nm. wikipedia.orgnih.gov Analysis of SAXS data can reveal the morphology of self-assembled structures, such as whether they form spheres, cylinders, or more complex shapes. researchgate.net While specific SAXS studies on this compound are not documented, the technique is broadly applied to understand the hierarchical organization of self-assembling systems, including those involving polymers and surfactants. researchgate.netresearchgate.net

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. stanford.edu By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

In the context of organosilanes, XRD is used to assess the degree of crystallinity or long-range order within the self-assembled monolayer or thin film. While many organosilane layers are amorphous or semi-crystalline, those formed from long-chain alkylsilanes can exhibit crystalline packing, similar to alkanethiol SAMs on gold. harvard.edu The presence of sharp diffraction peaks would indicate a well-ordered, crystalline structure, whereas broad, diffuse halos are characteristic of amorphous materials. The technique is essential for identifying the crystal system and lattice parameters of any ordered domains within the film. stanford.edulibretexts.org

Surface Sensitive Imaging and Metrology

Imaging and metrology techniques provide direct visualization of the surface topography and precise measurements of film thickness, complementing the compositional and structural information from X-ray methods.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. nanoscientific.orgazonano.com It is widely used to characterize the surface morphology of organosilane-treated substrates. AFM imaging can reveal whether the silane forms a smooth, complete monolayer or aggregates into islands. wiley.com

Studies on various aminosilane (B1250345) and alkylsilane films have shown that the deposition conditions significantly affect the final surface structure. For example, AFM can be used to measure the root mean square (rms) roughness of the surface before and after silanization. A smooth, uncoated silicon wafer might have an rms roughness of 0.09 nm, which can increase following silane deposition, indicating the formation of a film. wiley.com In some cases, silanization can lead to the formation of heterogeneous surfaces with distinct domains or islands, and AFM can measure the height and distribution of these features. researchgate.netresearchgate.net This information is critical for applications where a uniform and defect-free coating is required. scielo.br

Table 2: Example AFM Surface Roughness Data for Silanized Surfaces

Surface Treatment RMS Roughness (nm) Observation Source
Silicon Wafer Uncoated 0.09 Smooth surface wiley.com
Titanium Silane Functionalized ~200 Enhanced roughness researchgate.net
Glass After Silanization Varies Homogeneous roughness researchgate.net

Imaging ellipsometry is an optical technique used to determine the properties of thin films, including thickness and refractive index. researchgate.net It measures the change in the polarization state of light upon reflection from a sample surface. By modeling the interaction of light with a layered sample, the thickness of the organosilane film can be calculated with sub-nanometer precision. mpg.de

This method is highly effective for monitoring the growth kinetics of self-assembled monolayers. For longer-chain alkylsilanes, the growth often shows a transition from molecules lying down on the surface at low coverage to a more vertically oriented, standing-up configuration as a complete monolayer is formed. mpg.de Imaging ellipsometry can track this process by measuring the corresponding increase in film thickness over time. For example, the thickness of an octadecylsilane (B103800) (OTS) layer can be precisely measured and monitored during its formation. researchgate.netmpg.de The technique's ability to map spatial variations in thickness also makes it invaluable for assessing the homogeneity of the silane coating across a substrate. umons.ac.be

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost few nanometers of a material's surface. In the context of organosilane structures and assemblies, such as those formed by this compound, ToF-SIMS provides detailed chemical information about the composition, orientation, and bonding of the silane molecules on a substrate.

The technique operates by bombarding the sample surface with a pulsed primary ion beam. This impact causes the ejection of secondary ions from the surface, which are then accelerated into a time-of-flight mass analyzer. By measuring the time it takes for these secondary ions to reach the detector, their mass-to-charge ratio (m/z) can be determined with high accuracy. This allows for the identification of specific elements, isotopes, and molecular fragments present on the surface.

For organosilane monolayers, ToF-SIMS can provide insights into:

Surface Coverage and Cleanliness: The presence and intensity of characteristic organosilane fragment ions can indicate the extent of surface coverage. Conversely, the detection of ions related to contaminants can assess the cleanliness of the silane layer.

Molecular Fragmentation Patterns: The analysis of the fragmentation pattern provides structural information about the adsorbed silane. The cleavage of specific bonds upon ion bombardment results in a unique fingerprint of secondary ions that can be used to identify the molecule and understand its surface chemistry.

Orientation and Assembly: While direct determination of molecular orientation is complex, variations in the relative intensities of different fragment ions can provide clues about the orientation of the silane molecules within the assembly.

Chemical Bonding and Cross-Linking: ToF-SIMS can detect ions that are indicative of the formation of siloxane (Si-O-Si) bonds, which are crucial for the stability and structure of many organosilane assemblies.

Research Findings on Organosilane Surface Analysis

The strong Si-O-Si network in a polymerized silane layer tends to lead to fragmentation primarily within the alkyl chain or at the bond between the alkyl chain and the silicon atom. This results in a spectrum dominated by hydrocarbon fragments and silicon-containing species.

The following data tables illustrate the types of characteristic positive and negative secondary ions that would be expected from the ToF-SIMS analysis of a surface modified with this compound. It is important to note that these are representative ions based on the fragmentation patterns of similar long-chain alkylsilanes and are not based on direct experimental data for this compound.

Table 1: Representative Positive Secondary Ions in ToF-SIMS Analysis of an Alkylsilane Monolayer

m/z (approx.) Possible Ion Assignment Fragment Origin
29C₂H₅⁺Ethyl group from the triethylsilyl head
43C₃H₇⁺Fragment from the nonyl chain
57C₄H₉⁺Fragment from the nonyl chain
71C₅H₁₁⁺Fragment from the nonyl chain
87Si(C₂H₅)₂H⁺Fragment of the triethylsilyl headgroup
115Si(C₂H₅)₃⁺Triethylsilyl cation
VariousCₓHᵧ⁺Series of hydrocarbon fragments from the nonyl chain

Interactive Data Table: Representative Positive Ions

Table 2: Representative Negative Secondary Ions in ToF-SIMS Analysis of an Alkylsilane Monolayer

m/z (approx.) Possible Ion Assignment Fragment Origin
25C₂H⁻Fragment from the ethyl or nonyl chain
28Si⁻Silicon from the headgroup
41C₃H₅⁻Fragment from the nonyl chain
45SiOH⁻From the silanol (B1196071) group at the surface interface
59SiO₂H⁻From the siloxane network at the substrate interface
75SiO₃H⁻From the siloxane network at the substrate interface
VariousCₓHᵧ⁻Series of hydrocarbon fragments from the nonyl chain

Interactive Data Table: Representative Negative Ions

The presence and relative intensities of these and other fragments can be used to build a comprehensive picture of the surface chemistry of this compound assemblies. For example, a high abundance of CₓHᵧ⁺ ions would confirm the presence of the nonyl chains on the surface, while the detection of Si(C₂H₅)₃⁺ would be a strong indicator of the triethylsilyl headgroup. The analysis of silicon oxide-related ions in the negative spectrum (SiO₂H⁻, SiO₃H⁻) can provide evidence for the formation of a stable, cross-linked siloxane network at the substrate interface.

Theoretical and Computational Chemistry of Triethyl Nonyl Silane Systems

Quantum Mechanical Studies

Quantum mechanical methods are employed to understand the electronic structure, reactivity, and energetics of reactions involving triethyl(nonyl)silane. These calculations provide a fundamental understanding of the molecule's behavior based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules like this compound. By calculating the electron density, DFT can predict various chemical properties. Analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity.

For this compound, DFT calculations would reveal the distribution of electron density, highlighting the polarizability of the long nonyl chain and the nature of the silicon-carbon bonds. Electrostatic potential maps generated from these calculations can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents or surfaces. Such studies are foundational for validating parameters used in more complex simulations, like reactive force fields. researchgate.net

Table 1: Representative DFT Calculation Parameters for an Alkylsilane System

ParameterTypical Value / MethodInformation Yielded
FunctionalB3LYP, PBE, M06-2XApproximation of the exchange-correlation energy.
Basis Set6-311++G(d,p), def2-TZVPMathematical description of atomic orbitals.
HOMO Energy-6.5 to -7.5 eV (Calculated)Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy+1.0 to +2.0 eV (Calculated)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap~8.0 eV (Calculated)Indicates chemical reactivity and electronic stability.

Ab initio calculations, which are based on first principles without empirical parameters, are used to determine the energetics of chemical reactions with high accuracy. For this compound, these methods can be applied to study key reaction mechanisms such as hydrolysis and condensation, which are fundamental to its application in surface modification. researchgate.net

Calculations can determine the activation energies for the cleavage of Si-C bonds or the reaction of the silane (B1218182) with hydroxylated surfaces. By mapping the potential energy surface of a reaction, transition states can be identified, and reaction pathways can be elucidated. For example, studies on similar organosilanes have shown that the activation energy for hydrolysis can be significantly influenced by the presence of acid or base catalysts. researchgate.net

Table 2: Calculated Reaction Energetics for Analogous Silane Reactions

ReactionMethodCalculated Activation Energy (kJ/mol)
Silane Hydrolysis (Acidic)MP2/cc-pVTZ50 - 60 researchgate.net
Silane Hydrolysis (Alkaline)MP2/cc-pVTZ20 - 30 researchgate.net
Silanol (B1196071) CondensationCCSD(T)/aug-cc-pVTZ15 - 25

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations allow for the study of the physical movements of atoms and molecules over time. This approach provides a bridge between quantum mechanical calculations and macroscopic system behavior.

Reactive molecular dynamics (MD) employs force fields, such as ReaxFF, that can model the formation and breaking of chemical bonds. escholarship.orgacs.org This technique is particularly suited for simulating the silanization process, where this compound covalently bonds to a substrate like silica (B1680970). Simulations can model the deposition of alkylsilanes from a solvent onto a hydroxylated surface, observing the dependence of monolayer formation on factors like chain length and surface coverage. escholarship.orgacs.org

These simulations can reveal detailed mechanistic steps, such as the initial physisorption of the silane, followed by the condensation reaction with surface silanol groups. Studies on similar long-chain alkylsilanes have shown that the kinetics of silanization can be significantly faster for hydroxysilanes compared to methoxysilanes. acs.org The simulations also provide insights into the final structure and morphology of the resulting self-assembled monolayer. escholarship.org

Table 3: Typical Parameters for Reactive MD Simulation of Silanization

ParameterTypical SettingPurpose
Force FieldReaxFF (Si/O/C/H parameters)Allows for the modeling of chemical reactions. researchgate.netresearchgate.netnih.gov
SystemAmorphous silica slab, explicit solvent, silane moleculesRepresents a realistic experimental setup. semanticscholar.org
EnsembleNVT (Canonical)Maintains constant number of particles, volume, and temperature.
Temperature298 K - 400 KSimulates reaction at room or elevated temperatures.
Simulation Time1 - 10 nanosecondsAllows for observation of bond formation and monolayer assembly. nih.gov

While all-atom simulations provide high detail, they are computationally expensive for large systems and long timescales. Coarse-grained molecular dynamics (CGMD) addresses this limitation by grouping several atoms into single "beads" or "superatoms". science.gov This simplification allows for the simulation of much larger systems, such as the self-assembly of this compound over large surface areas or its interaction with polymeric matrices.

In a CG model for this compound, the triethylsilyl head group might be one bead, while segments of the nonyl tail could be represented by several other beads. The interactions between these beads are parameterized to reproduce macroscopic properties of the system. CGMD is ideal for studying phenomena like the formation of micelles, the phase behavior of silane-polymer blends, or the large-scale morphology of surface coatings.

Table 4: Example of a Coarse-Graining Scheme for this compound

Atomistic GroupCoarse-Grained BeadRationale
Si(CH2CH3)3H1 (Headgroup)Represents the polar, reactive head of the molecule.
-CH2-CH2-CH2- (x3)T1, T2, T3 (Tail Beads)Represents segments of the non-polar alkyl tail.

Mechanistic Probing through Computational Models

Computational models integrate data from both quantum mechanics and molecular dynamics to provide a comprehensive picture of reaction mechanisms. For this compound, these models are instrumental in understanding its behavior as a surface modifying agent.

Thermochemical Calculations and Energetic Profiles of Reactions

Computational chemistry provides a powerful lens for investigating the thermodynamics and kinetics of chemical reactions at a molecular level. For organosilanes like this compound, these methods allow for the detailed calculation of thermochemical properties and the mapping of energetic profiles for various transformations. While specific experimental or computational studies on this compound are not extensively available in the public literature, the principles can be effectively illustrated using data from closely related and well-studied analogues, such as triethylsilane. These calculations are crucial for understanding reaction feasibility, optimizing conditions, and predicting reaction mechanisms.

Thermochemical calculations typically involve determining key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). libretexts.org The Gibbs free energy is particularly important as it indicates the spontaneity of a reaction at constant temperature and pressure; a negative ΔG signifies a spontaneous process. libretexts.org For instance, thermodynamic analyses of organosilane synthesis reactions show that the formation of certain compounds is favored at high temperatures, while others, like alkoxysilanes, are more favorably produced at lower temperatures and atmospheric pressure. bohrium.com The Gibbs free energy of a reaction can be calculated as a function of temperature, which helps in identifying the optimal temperature range for a desired transformation. researchgate.netresearchgate.net

The energetic profiles of reactions, often visualized as reaction coordinate diagrams, map the energy of a system as it progresses from reactants to products. A key feature of these profiles is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is known as the activation energy (Ea) or activation enthalpy (ΔH‡).

A prime example of a reaction type that is highly relevant to organosilanes is hydrolysis, the reaction with water. The energetic parameters for the hydrolysis of triethylsilane have been determined, providing insight into the mechanism of this fundamental process. The reaction is catalyzed and its rate is influenced by the solvent. rsc.org Kinetic studies on the silver nitrate-catalyzed hydrolysis of triethylsilane have yielded the activation parameters, which are detailed in the table below.

Activation Parameters for the Hydrolysis of Triethylsilane
ParameterValue
Enthalpy of Activation (ΔH‡)67.8 kJ mol⁻¹
Entropy of Activation (ΔS‡)-220 J K⁻¹ mol⁻¹
Gibbs Free Energy of Activation (ΔG‡ at 298 K)133 kJ mol⁻¹

This data is for the hydrolysis of triethylsilane and serves as an illustrative example. rsc.org The values for this compound are expected to differ due to the influence of the nonyl group.

The positive enthalpy of activation indicates that energy is required to reach the transition state, as is typical for most chemical reactions. The large negative entropy of activation suggests a highly ordered transition state, which is consistent with a mechanism where multiple molecules (the silane, water, and catalyst) come together. rsc.org

Another area where thermochemical data is critical is in understanding dissociation processes. Studies on the dissociation of gaseous ethylsilanes, including triethylsilane, have been conducted using techniques like threshold photoelectron-photoion coincidence (TPEPICO). acs.org These experiments measure the energy required to break specific bonds in the molecule upon ionization, providing valuable data on bond strengths and the heats of formation of both the parent molecules and their fragments. acs.org

Detailed Research Findings

Computational studies on organosilanes often employ quantum mechanical methods, such as density functional theory (DFT) or ab initio calculations, to determine molecular geometries, vibrational frequencies, and electronic energies. These fundamental properties are then used to calculate the thermochemical data. For example, the heat of reaction at 298 K for the addition of H₂ to various silylenes has been calculated to be, on average, -2.2 kcal/mol, indicating a slightly exothermic process. researchgate.net

The reaction mechanisms of organosilanes are also elucidated through these computational approaches. For the hydrolysis of organosilanes, it has been proposed that the reaction can proceed through a pentacovalent silicon intermediate. scispace.com Computational modeling can map the energetic pathway of such a mechanism, calculating the energies of intermediates and transition states.

While the specific thermochemical data and energetic profiles for reactions involving this compound would require dedicated computational studies, the established methodologies and the data from analogous compounds like triethylsilane provide a solid foundation for predicting its chemical behavior. The presence of the long nonyl chain in this compound would primarily introduce steric effects and might slightly alter the electronic properties of the silicon center, which in turn would influence the activation energies and reaction thermodynamics. For example, the larger size of the nonyl group could sterically hinder the approach of reactants to the silicon center, potentially leading to a higher activation energy for reactions like hydrolysis compared to triethylsilane.

Q & A

Q. What are the standard protocols for synthesizing and characterizing triethyl(nonyl)silane in laboratory settings?

this compound is synthesized via hydrosilylation reactions, typically catalyzed by transition metals like Pt complexes. For example, PtII NHC catalysts (e.g., ethoxy-FCCs) enable selective hydrosilylation of alkynes with triethylsilane derivatives, yielding products such as triethyl(1-phenylvinyl)silane or (E/Z)-triethyl(styryl)silane . Characterization involves 1H/13C NMR to confirm regioselectivity and stereochemistry (e.g., δ 0.65 ppm for Si-bound ethyl groups) and GC-MS for purity assessment (e.g., RT 37.31 minutes for hexadecyloxy(triethyl)silane derivatives) .

Q. What safety protocols are critical when handling this compound in experimental workflows?

Key precautions include:

  • Use of fume hoods and explosion-proof equipment to mitigate flammability risks (flash point: <100°C).
  • PPE : Nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact with corrosive byproducts (e.g., HCl from chlorosilane intermediates) .
  • Inert atmosphere storage (N2/Ar) to prevent hydrolysis or oxidation . Safety data must align with EPA AEGL and OECD guidelines for silane derivatives .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for this compound-mediated hydrosilylation to enhance selectivity?

Advanced optimization requires:

  • Catalyst screening : PtII complexes (e.g., [PtCl2(NHC)]) achieve >90% conversion in 2 hours at 80°C for phenylacetylene hydrosilylation, favoring the b-E-isomer (74% selectivity) .
  • Solvent effects : Toluene-d8 minimizes side reactions (e.g., dehydrogenative silylation) compared to polar solvents.
  • Kinetic studies : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., β-silyl carbenes) and adjust catalyst loading (0.3–5 mol%) .

Q. What analytical strategies resolve contradictions in structural data for this compound derivatives?

Discrepancies in GC-MS or NMR data (e.g., RT shifts in UTW vs. TW extracts ) require:

  • Cross-validation : Compare with X-ray crystallography (e.g., THF co-crystallization for hydrogen bonding analysis) or DFT calculations (e.g., InChIKey QZBGCMZNEPCLPW for triethynyl derivatives) .
  • Isotopic labeling : Use deuterated silanes to track reaction pathways and confirm stereochemical assignments .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric hindrance : The nonyl chain reduces nucleophilic attack at the Si center, favoring β-hydride elimination in Pd-catalyzed couplings.
  • Electronic modulation : Electron-withdrawing groups (e.g., trifluoromethanesulfonate) enhance electrophilicity, enabling Suzuki-Miyaura couplings with arylboronic acids .
  • Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor α-adducts, while higher temperatures (80°C) stabilize β-products .

Q. What methodologies address discrepancies in toxicity or environmental impact assessments of this compound?

  • Phytotoxicity assays : Use Lepidium sativum seedlings to quantify wastewater toxicity (e.g., 50% reduction in root growth at 10% UTW concentration) .
  • Ecotoxicity modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict bioaccumulation potential (log Kow ≈ 4.2 for silane derivatives) .
  • Regulatory alignment : Cross-reference EPA TSCA and EU ECHA guidelines for hazard classification (e.g., UN 1799 for nonyl trichlorosilane analogs) .

Interdisciplinary Applications

Q. How is this compound utilized in materials science for surface functionalization?

  • Silane coupling agents : Modify SiO2 nanoparticles via hydrolytic condensation (e.g., triethoxysilane derivatives under acidic conditions) .
  • Polymer composites : Incorporate this compound into PDMS matrices to enhance hydrophobicity (contact angle >110°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.